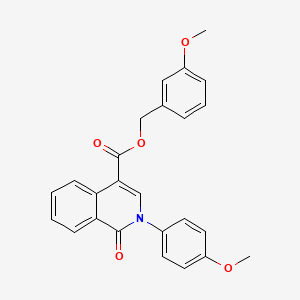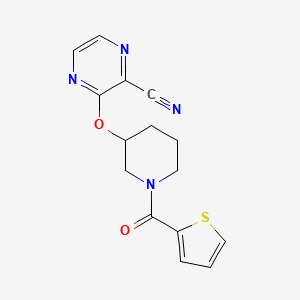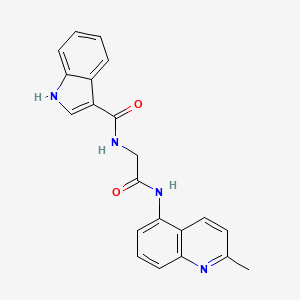
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide” is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a methyl group, and a dimethoxyphenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide” typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using dimethoxybenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
“N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide” may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of “N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide” would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide: can be compared with other acetamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other acetamides.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-15(2,10-16)17-14(18)9-11-6-7-12(19-3)13(8-11)20-4/h6-8H,5,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZOQPAITJLECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
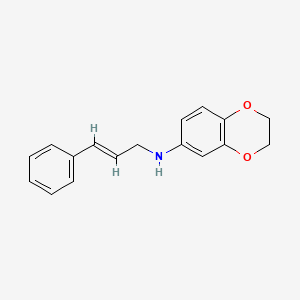


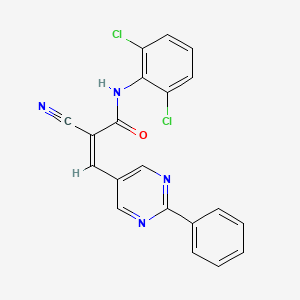
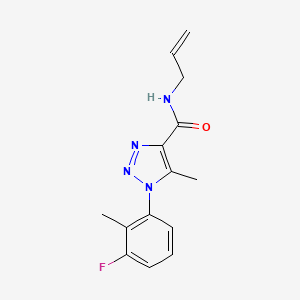

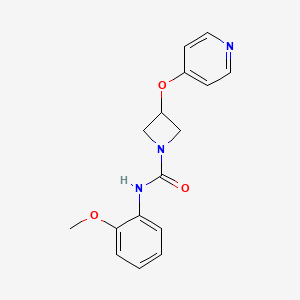
![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
